molecular formula C14H13N5O2S B12157951 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12157951
M. Wt: 315.35 g/mol
InChI Key: ALSPKHILHOETKP-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of furan, pyridine, and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-4-yl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of furan-2-carboxaldehyde and 4-bromopyridine as starting materials.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Properties
Triazole compounds have shown promise in anticancer research. Studies suggest that the incorporation of furan and pyridine moieties can enhance the cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression. The triazole ring is known to interact with metal ions in enzyme active sites, potentially leading to effective inhibitors .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Triazole derivatives are known for their ability to control fungal pathogens in crops. Research has demonstrated that similar compounds can effectively reduce fungal infections in plants, thereby improving crop yield and quality .

Plant Growth Regulation
Additionally, some studies suggest that triazole compounds may act as plant growth regulators, influencing various physiological processes such as flowering and fruiting in agricultural crops. This application could lead to enhanced agricultural productivity through improved plant health and resilience against environmental stressors .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications .

Nanotechnology
Recent advancements have explored the use of triazole derivatives in nanotechnology, particularly in the development of nanomaterials with specific electronic or optical properties. Such applications could lead to innovations in sensors and electronic devices.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The study highlighted the potential of such compounds as alternative treatments for resistant strains of bacteria and fungi .
  • Agricultural Field Trials
    Field trials assessing the efficacy of triazole-based pesticides showed a marked decrease in fungal infections on wheat crops compared to untreated controls. These results support the use of these compounds in integrated pest management strategies .
  • Polymer Development Research
    Research focused on synthesizing new polymeric materials incorporating triazole units revealed enhanced mechanical properties and thermal stability compared to conventional polymers. This advancement opens avenues for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the acetamide group.

    N-Furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide: This compound has a similar furan-2-ylmethyl group but differs in the substitution pattern on the acetamide group.

Uniqueness

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of furan, pyridine, and triazole rings, along with the sulfanyl and acetamide functionalities. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule notable for its diverse biological activities. Characterized by a triazole ring, this compound has demonstrated potential in medicinal chemistry, particularly in antifungal and antibacterial applications. The unique combination of functional groups—furan, pyridine, and triazole—contributes to its biological reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 433.5 g/mol. The presence of the triazole moiety is particularly significant due to its known biological activity, which includes the ability to chelate metal ions and modulate enzyme activity.

PropertyValue
Molecular FormulaC23H23N5O2S
Molecular Weight433.5 g/mol
Functional GroupsFuran, Pyridine, Triazole, Acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates metal ion binding, which can enhance the compound's efficacy in inhibiting various biological pathways. This mechanism is crucial for its potential applications in drug development.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the triazole ring are effective against a range of fungal and bacterial strains. For instance, similar compounds have shown significant inhibition against Candida albicans and Staphylococcus aureus, indicating that this compound may possess comparable activities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)12.0
HepG2 (Liver Cancer)10.28
A549 (Lung Cancer)15.6

These findings suggest that the compound exhibits promising anticancer properties, potentially outperforming established chemotherapeutics like doxorubicin.

Case Studies

  • Anticancer Activity : A study focused on the anticancer properties of derivatives similar to this compound found that modifications in the structure significantly influenced cytotoxicity against cancer cell lines. The presence of electronegative groups was crucial for enhancing anti-proliferative activity .
  • Enzyme Inhibition : Another investigation revealed that compounds with a similar structure inhibited key enzymes involved in cancer progression. This inhibition was linked to alterations in cell cycle dynamics and apoptosis induction .

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O2S/c15-12(20)9-22-14-18-17-13(10-3-5-16-6-4-10)19(14)8-11-2-1-7-21-11/h1-7H,8-9H2,(H2,15,20)

InChI Key

ALSPKHILHOETKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)N)C3=CC=NC=C3

Origin of Product

United States

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